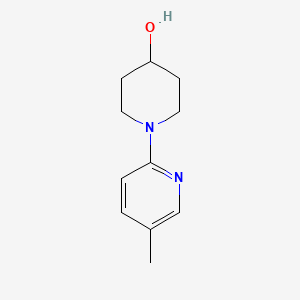
トリ(3-(4-クメニル)-5-メチルピラゾール-1-イル)ヒドリドボレート(1-)カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is a coordination compound that features a borate core with three pyrazolyl ligands. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
科学的研究の応用
Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
作用機序
Target of Action
Potassium Hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is a complex compound that primarily interacts with boric acid molecules (B(OH)3) and metaborate ions (B(OH)4-) in borate solutions . These are the primary targets of the compound, and they play a crucial role in the structural and electronic properties of borate materials .
Mode of Action
The compound interacts with its targets through a series of complex interactions. The interactions between the compound, boric acid molecules, metaborate ions, water molecules, and potassium cations in borate solutions have been studied using H/D isotopic substitution neutron diffraction combined with empirical potential structure refinement (EPSR) and DFT-based quantum calculations . These interactions have a marked effect on the second coordination shell of the water molecules, causing a greater deviation from a tetrahedral structure than is observed for pure water .
Biochemical Pathways
The compound affects the structural units of boron in borate anions, which can transform between themselves upon changing the atomic and molecular stoichiometry of the solution, or the species of cation within the mixture . This diversity of borate structures leads to a variety of interesting properties of borate materials .
Pharmacokinetics
The compound’s solubility in common organic solvents is known to be low , which could impact its bioavailability.
Result of Action
The result of the compound’s action is the alteration of the structural and electronic properties of borate materials . This includes changes in the coordination shell of water molecules and the transformation of boron structural units in borate anions .
Action Environment
The action of Potassium Hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is influenced by environmental factors such as the concentration of the solution and the presence of other ions . For example, the distance between potassium ions and boric acid molecules remains constant upon changing the solution concentration .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate typically involves the reaction of potassium borohydride with 3-(4-cumenyl)-5-methylpyrazole under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
While specific industrial production methods for Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazolyl ligands can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce borohydride derivatives. Substitution reactions can result in the formation of new coordination complexes with different ligands.
類似化合物との比較
Similar Compounds
- Potassium hydrotris(3,5-dimethylpyrazol-1-YL)borate
- Potassium hydrotris(3-phenylpyrazol-1-YL)borate
- Potassium hydrotris(3-(2-pyridyl)pyrazol-1-YL)borate
Uniqueness
Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is unique due to the presence of the 4-cumenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry and materials science .
特性
InChI |
InChI=1S/C39H45BN6.K/c1-25(2)31-10-16-34(17-11-31)37-22-28(7)44(41-37)40(45-29(8)23-38(42-45)35-18-12-32(13-19-35)26(3)4)46-30(9)24-39(43-46)36-20-14-33(15-21-36)27(5)6;/h10-27H,1-9H3;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFWEBSUMBEONX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C(=CC(=N1)C2=CC=C(C=C2)C(C)C)C)(N3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C)N5C(=CC(=N5)C6=CC=C(C=C6)C(C)C)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45BKN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)



![9-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,7-tetraene](/img/structure/B585055.png)




